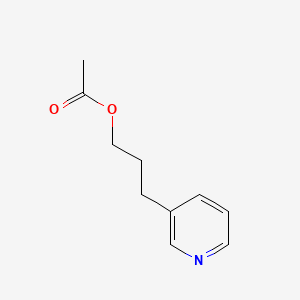
3-Pyridylpropyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridylpropyl acetate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from 3-pyridylpropyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-Pyridylpropyl acetate can be synthesized through the esterification reaction between 3-pyridylpropyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-Pyridylpropyl alcohol+Acetic acidH2SO43-Pyridylpropyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions
3-Pyridylpropyl acetate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 3-pyridylpropyl alcohol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: This reaction typically requires an alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Pyridylpropyl alcohol and acetic acid.
Reduction: 3-Pyridylpropyl alcohol.
Transesterification: A different ester depending on the alcohol used.
科学的研究の応用
3-Pyridylpropyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-pyridylpropyl acetate depends on its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 3-pyridylpropyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
3-Pyridylpropyl acetate can be compared with other esters and pyridine derivatives:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Pyridine derivatives: Compounds like nicotinic acid and pyridoxine (vitamin B6) have significant biological roles.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an ester functional group, which imparts specific chemical and biological properties not found in simpler esters or pyridine derivatives alone.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological systems in meaningful ways. Ongoing research continues to uncover new uses and mechanisms of action for this interesting compound.
特性
CAS番号 |
38456-24-5 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
3-pyridin-3-ylpropyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChIキー |
VRWYJAWYCRMXHR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




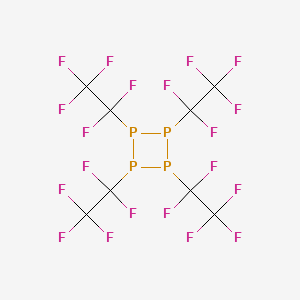
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
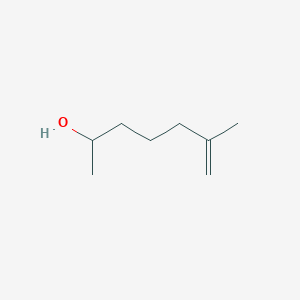
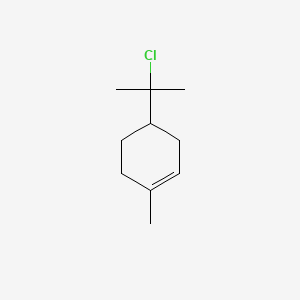
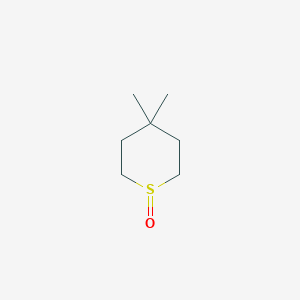
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
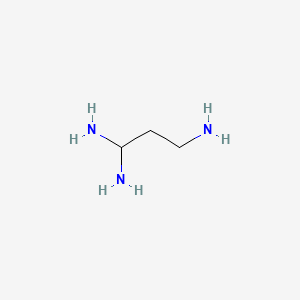
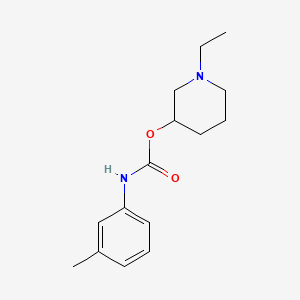

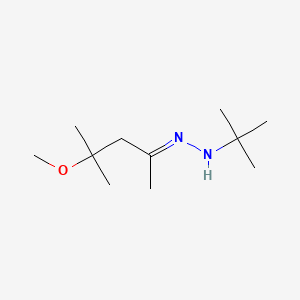
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
